molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

7-Hydroxyisoflavone

Cat. No. B191432
CAS RN: 13057-72-2
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
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Patent
US05247102

Procedure details

50 g (0.219 mole) of a mixture of 2,4-dihydroxy-phenyl-benzyl-ketone, 20 ml of dimethyl-formamide, 2.6 ml of morpholine and 39.06 g (0.26 mole) of ethyl-orthoformate is stirred for 7 hours at 80°-90° C. After 25 minutes crystallization can be observed. At the end of the reaction time the crystallized suspension is diluted with 120 ml of chloroform and it is crystallized at 0° C. for 2 hours. After filtration the product is covered twice with 45 ml of chloroform and dried. 47.9 g of 7-hydroxy-isoflavone are obtained.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
39.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91.9%

Identifiers

REACTION_CXSMILES
OC1C=C(O)C=CC=1[CH:9]([C:16]([CH:18]([C:25]1[CH:30]=[CH:29]C(O)=CC=1O)C1C=CC=CC=1)=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1CC[O:36]CC1.[CH2:39]([O:41][CH:42]([O-])[O-])[CH3:40]>CN(C)C=O>[OH:36][C:29]1[CH:40]=[C:39]2[C:18]([C:16](=[O:17])[C:9]([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:42][O:41]2)=[CH:25][CH:30]=1

Inputs

Step One
Name
mixture
Quantity
50 g
Type
reactant
Smiles
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C1=CC=CC=C1)C(=O)C(C1=CC=CC=C1)C1=C(C=C(C=C1)O)O
Name
Quantity
2.6 mL
Type
reactant
Smiles
N1CCOCC1
Name
ethyl-orthoformate
Quantity
39.06 g
Type
reactant
Smiles
C(C)OC([O-])[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 25 minutes crystallization
Duration
25 min
ADDITION
Type
ADDITION
Details
At the end of the reaction time the crystallized suspension is diluted with 120 ml of chloroform and it
CUSTOM
Type
CUSTOM
Details
is crystallized at 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration the product
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.9 g
YIELD: PERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.